molecular formula C12H13N3OS B11368963 4-methyl-N-(4-methylbenzyl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(4-methylbenzyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11368963
M. Wt: 247.32 g/mol
InChI Key: XEGUTQGMJODUNZ-UHFFFAOYSA-N
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Description

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group attached to the thiadiazole ring, along with methyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of Substituents: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. Common reagents for these steps include methyl iodide and phenylboronic acid.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the thiadiazole derivative with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-13-12(16)11-9(2)14-15-17-11/h3-6H,7H2,1-2H3,(H,13,16)

InChI Key

XEGUTQGMJODUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=NS2)C

Origin of Product

United States

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